1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide
Description
1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of multiple functional groups, including a thiophene ring, triazole, pyridazine, imidazole, and sulfonamide, contributes to its chemical versatility and biological relevance.
Properties
IUPAC Name |
1,2-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2S2/c1-10-17-15(8-21(10)2)26(23,24)16-7-14-19-18-13-4-3-12(20-22(13)14)11-5-6-25-9-11/h3-6,8-9,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQCJKNRZZBKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. The process can be outlined as follows:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Construction of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Formation of the Imidazole Ring: The imidazole ring is typically synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole and triazole structures possess potent activity against various bacterial strains and fungi. The sulfonamide moiety contributes to this activity by acting on bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways .
Anti-Cancer Properties
The compound's structural features suggest potential anti-cancer applications. Specifically, the imidazole ring has been associated with inhibition of tumor growth and metastasis in various cancer types. Research indicates that compounds containing similar scaffolds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Neurological Applications
Neuroprotective Effects
Emerging studies have suggested that compounds with triazole and imidazole functionalities may offer neuroprotective benefits. These compounds can potentially inhibit neuroinflammatory processes and oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems is also being investigated as a mechanism for their therapeutic effects .
Materials Science
Photovoltaic Applications
The incorporation of thiophene units into the molecular structure allows for potential applications in organic photovoltaics. Thiophene-containing compounds are known for their excellent electronic properties, which can enhance charge transport in photovoltaic devices. Research is ongoing to explore the efficiency of devices utilizing such compounds in converting solar energy into electrical energy .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiophene and triazole rings contribute to the compound’s ability to interact with various biological targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dimethyl-N-(pyridin-3-ylmethyl)-1H-imidazole-4-sulfonamide
- 1,2-dimethyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide
- 1,2-dimethyl-N-(benzyl)-1H-imidazole-4-sulfonamide
Uniqueness
1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to the presence of the triazolo[4,3-b]pyridazine moiety, which is less common in similar compounds. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
1,2-Dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide (CAS Number: 1903041-52-0) is a novel compound that has attracted attention for its potential biological activities, particularly in the field of cancer research and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.5 g/mol. The compound features a complex structure that combines several heterocyclic moieties, including imidazole and triazole rings, which are known for their diverse biological activities.
Research has indicated that compounds containing triazole and imidazole moieties often exhibit significant interactions with various biological targets. The presence of the thiophene ring may enhance these interactions due to its electron-rich nature, potentially increasing the compound's affinity for binding sites on target proteins.
Inhibition of c-Met Kinase
One notable mechanism involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumorigenesis. In a study evaluating various triazolo-pyridazine derivatives, it was found that certain compounds demonstrated potent inhibitory activity against c-Met kinase with IC50 values comparable to established inhibitors like Foretinib. For instance, related compounds exhibited IC50 values as low as 0.090 μM against c-Met kinase .
Cytotoxicity Testing
The cytotoxic effects of this compound were evaluated using various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that the compound exhibited moderate to significant cytotoxicity across these cell lines.
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis pathways .
Case Studies and Research Findings
Several studies have reported on the biological activity of compounds structurally related to this compound:
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that modifications in the structure of triazolo-pyridazine derivatives could lead to enhanced cytotoxicity against specific cancer cell lines. Compounds similar to this sulfonamide have been shown to induce late apoptosis and cell cycle arrest in the G0/G1 phase in A549 cells .
- Antiviral Properties : Some derivatives have also been investigated for their antiviral properties against viruses such as HSV. The presence of heterocyclic structures has been linked to improved antiviral activity due to their ability to interfere with viral replication processes .
- Potential for Drug Development : The unique structural features of this compound make it a candidate for further development as a targeted therapy for cancers associated with c-Met overexpression or other diseases influenced by similar pathways .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions requiring precise control of temperature, solvent choice, and pH. For example, cyclization reactions to form the triazole core often demand anhydrous conditions and catalysts like K₂CO₃ in DMF . Optimization may involve iterative adjustments to reaction time (e.g., 12–24 hours) and monitoring via HPLC to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC are essential. NMR confirms regioselectivity of substituents (e.g., distinguishing imidazole sulfonamide protons at δ 3.2–3.5 ppm) . HRMS validates molecular weight (e.g., expected [M+H]⁺ at m/z ~500–550), while HPLC with UV detection (λ = 254 nm) ensures purity ≥98% .
Q. How does the compound’s structural complexity influence its solubility and formulation for in vitro assays?
The presence of sulfonamide and thiophene groups increases polarity but may reduce solubility in aqueous buffers. Pre-formulation studies using DMSO stock solutions (10 mM) with <0.1% precipitation in PBS (pH 7.4) are recommended. Co-solvents like PEG-400 or cyclodextrin inclusion complexes can enhance bioavailability .
Advanced Research Questions
Q. What computational strategies can predict binding affinities to biological targets like kinases or GPCRs?
Molecular docking against targets such as p38 MAPK (PDB: 3LD6) using AutoDock Vina or Schrödinger Suite can identify key interactions (e.g., hydrogen bonding with the sulfonamide group). Free energy perturbation (FEP) calculations refine binding mode predictions, with ∆G values < -8 kcal/mol suggesting high affinity .
Q. How can structural analogs resolve contradictions in reported biological activity data?
Comparative SAR studies of triazolo-pyridazine derivatives (e.g., replacing thiophene-3-yl with 4-methoxyphenyl) reveal substituent effects on potency. For instance, electron-withdrawing groups on the pyridazine ring enhance kinase inhibition by 2–3-fold, whereas bulky substituents reduce membrane permeability .
Q. What experimental designs are optimal for assessing off-target effects in cellular assays?
Use high-content screening (HCS) with panels of 50+ kinases or GPCRs. Counter-screens against cytochrome P450 isoforms (e.g., CYP3A4) and hERG channels mitigate toxicity risks. Data normalization to positive controls (e.g., staurosporine for apoptosis) ensures reproducibility .
Q. How can reaction mechanisms for key synthetic steps (e.g., triazole ring formation) be validated?
Isotopic labeling (e.g., ¹⁵N tracing) and in situ FTIR monitor intermediates. For example, amide coupling via EDC/HOBt proceeds through an O-acylisourea intermediate, detectable at 1750 cm⁻¹ . Kinetic studies under varying temperatures (25–80°C) determine activation energy (Eₐ) and rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
